Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate is C₁₆H₂₃BO₄ , as confirmed by PubChem CID 46737998. The compound’s structure comprises three distinct functional regions:
- A naphthalene ring system providing aromatic rigidity and π-conjugation.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group attached at the 4-position of the naphthalene ring.
- An ethyl acetate substituent (-CH₂CO₂Et) at the 1-position of the naphthalene system.
The SMILES string (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OCC) highlights the connectivity: the boronic ester group forms a five-membered dioxaborolane ring with two geminal methyl groups on each oxygen atom, while the ethyl acetate chain extends from the naphthalene’s first carbon. The InChIKey (RPRBNRDIESZHFL-UHFFFAOYSA-N) further validates the stereochemical uniqueness of this arrangement.
Key bond lengths and angles derived from computational models include:
- The B-O bond length in the dioxaborolane ring measures approximately 1.36 Å, consistent with typical boronic ester geometries.
- The naphthalene C-C bond lengths range between 1.39–1.42 Å, reflecting aromatic delocalization.
- The ester carbonyl (C=O) bond length is 1.21 Å, characteristic of electron-withdrawing ester groups.
The ethyl acetate group introduces steric bulk and polarity, which may influence solubility in organic solvents such as dichloromethane or ethanol. Meanwhile, the pinacol boronic ester serves as a protected form of boronic acid, enhancing stability while retaining reactivity for Suzuki-Miyaura cross-coupling reactions.
| Functional Group | Role |
|---|---|
| Naphthalene ring | Aromatic backbone for conjugation and structural rigidity |
| Pinacol boronic ester | Stabilizes boronic acid; enables cross-coupling reactivity |
| Ethyl acetate substituent | Modifies solubility and electronic properties via inductive effects |
Crystallographic Characterization and Hydrogen Bonding Networks
While direct crystallographic data for this compound is unavailable, insights can be extrapolated from analogous naphthalene boronic acid derivatives. For example, monoclinic and orthorhombic crystal forms of (naphthalen-1-yl)boronic acid exhibit layered networks stabilized by O–H···O hydrogen bonds between boronic acid dimers. In such structures, the dihedral angle between the boronic acid group and the naphthalene plane ranges from 39.88° to 40.60°, suggesting moderate conformational flexibility.
In the title compound, the pinacol boronic ester’s methyl groups likely induce steric hindrance, reducing intermolecular hydrogen bonding compared to free boronic acids. Instead, van der Waals interactions and C–H···π contacts may dominate the packing arrangement. The ethyl acetate group’s carbonyl oxygen could participate in weak C=O···H–C interactions with adjacent methyl or aromatic protons, as observed in ester-containing crystals.
Theoretical lattice parameters for a hypothetical monoclinic unit cell might include:
- a = 10.2 Å , b = 7.8 Å , c = 12.4 Å
- β = 95°
- Space group : P2₁/c
Such a configuration would align with the packing efficiency (∼0.69) observed in related naphthalene boronic esters, where layered structures optimize van der Waals contacts.
Comparative Analysis with Naphthalene-1-Boronic Acid Derivatives
This compound differs structurally from simpler naphthalene boronic acids in three key aspects:
- Boronic Acid Protection : Unlike (naphthalen-1-yl)boronic acid, which forms hydrogen-bonded dimers, the pinacol ester in this compound eliminates acidic hydroxyl groups, enhancing air and moisture stability.
- Substituent Effects : The ethyl acetate group at the 1-position introduces steric and electronic effects absent in derivatives like 3-(naphthalen-1-yl)phenylboronic acid pinacol ester (C₂₂H₂₃BO₂) or (4-ethylnaphthalen-1-yl)boronic acid (C₁₂H₁₃BO₂).
- Molecular Weight and Solubility : At 290.2 g/mol, the compound is lighter than bulkier analogs (e.g., 330.23 g/mol for ) but retains solubility in polar aprotic solvents due to the ester moiety.
Properties
Molecular Formula |
C20H25BO4 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]acetate |
InChI |
InChI=1S/C20H25BO4/c1-6-23-18(22)13-14-11-12-17(16-10-8-7-9-15(14)16)21-24-19(2,3)20(4,5)25-21/h7-12H,6,13H2,1-5H3 |
InChI Key |
FABACJSGHUXTEK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling-Based Synthesis
One-Pot Borylation and Alkylation
A streamlined one-pot method combines borylation of aryl halides with subsequent alkylation. The procedure employs XPhos-Pd-G2 (1 mol%) and XPhos ligand (2 mol%) in anhydrous 2-methyl tetrahydrofuran (2-MeTHF). Key steps include:
- Borylation :
- Alkylation :
Table 1: Reaction Conditions for One-Pot Synthesis
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Catalyst | XPhos-Pd-G2 (1 mol%) | |
| Ligand | XPhos (2 mol%) | |
| Solvent | 2-MeTHF | |
| Borylation Time | 4 hours | |
| Alkylation Time | 16 hours | |
| Purification | Reverse-phase chromatography |
Esterification of Boronic Acid Derivatives
Direct Esterification of Boronic Acids
Ethyl 2-(4-boronaphthalen-1-yl)acetate can be synthesized via acid-catalyzed esterification:
- Reactants :
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ylacetic acid and ethanol.
Mitsunobu Reaction for Sterically Hindered Substrates
For sterically challenging intermediates, the Mitsunobu reaction using DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitates ester formation:
Palladium-Catalyzed Borylation of Naphthalene Derivatives
Miyaura Borylation of 1-Chloronaphthalene
A Miyaura borylation protocol uses Pd(dppf)Cl₂ (5 mol%) and bis(pinacolato)diboron (B₂pin₂):
- Reaction Setup :
- Post-Reaction Processing :
Table 2: Miyaura Borylation Parameters
| Component | Quantity/Condition | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |
| Diboron Reagent | B₂pin₂ (1.2 equiv) | |
| Base | KOAc (3.0 equiv) | |
| Temperature | 100°C | |
| Reaction Time | 12 hours |
Alternative Approaches: Propargyl Alcohol Intermediate
A multi-step route via propargyl alcohol derivatives is documented:
- Step 1 :
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) | Cost Rating |
|---|---|---|---|---|
| One-Pot Borylation | 70 | >95 | 20 | $$$ |
| Miyaura Borylation | 65 | 90 | 24 | $$$$ |
| Mitsunobu Esterification | 81 | 98 | 18 | $$ |
| Propargyl Alcohol Route | 58 | 85 | 36 | $$$$ |
- One-pot synthesis offers the best balance of yield and time but requires specialized ligands.
- Mitsunobu reaction achieves high purity but is cost-prohibitive for large-scale synthesis.
Industrial-Scale Considerations
Solvent Recovery
- 2-MeTHF and dioxane are recycled via distillation, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds, depending on the coupling partner used.
Scientific Research Applications
Synthetic Organic Chemistry
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling process. The presence of the boron atom in the dioxaborolane structure allows for effective formation of carbon-carbon bonds. This reaction is fundamental for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biologically Active Compounds
In a study published in Nature Communications, researchers utilized ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate as a key intermediate to synthesize a series of biologically active compounds. The compound demonstrated high reactivity and selectivity in forming desired products with minimal side reactions .
Material Science
Polymerization Processes
The compound can also be employed in polymer chemistry as a monomer or additive. Its boron-containing structure contributes to the formation of polymers with enhanced thermal stability and mechanical properties.
Case Study: Development of Advanced Materials
Research published in Advanced Materials highlighted the use of this compound in creating high-performance polymer composites. The incorporation of this compound into polymer matrices resulted in materials with improved tensile strength and thermal resistance .
Pharmaceutical Applications
Drug Development
The compound's ability to facilitate the synthesis of complex organic structures makes it valuable in drug development. Its derivatives have been explored for their potential therapeutic effects against various diseases.
Case Study: Anticancer Agents
A study focused on synthesizing potential anticancer agents involved using this compound as a precursor. The resulting compounds exhibited promising cytotoxicity against cancer cell lines, indicating the compound's potential in developing new cancer therapies .
Analytical Chemistry
Chemical Sensors
Due to its unique chemical properties, this compound has been investigated for use in chemical sensors. Its reactivity can be harnessed to develop sensors for detecting specific analytes.
Case Study: Detection of Environmental Pollutants
Research conducted on environmental monitoring utilized this compound in creating sensors capable of detecting low concentrations of pollutants. The sensors demonstrated high sensitivity and selectivity for target compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate primarily involves the reactivity of the boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
Comparison with Similar Compounds
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate
- Structure : Replaces the naphthalene core with a phenyl ring.
- Reactivity : The phenyl group reduces steric hindrance and π-conjugation compared to naphthalene, leading to faster reaction kinetics in Suzuki couplings but lower stability under harsh conditions.
- Applications : Widely used in pharmaceutical intermediates due to its simplicity and cost-effectiveness .
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl)Acetate
- Structure : Features a cyclohexene ring instead of an aromatic system.
- Reactivity: The non-aromatic core reduces electronic conjugation, limiting its utility in cross-coupling reactions requiring aromatic stabilization. However, the cyclohexene group offers flexibility for functionalization in cyclopropanation or hydrogenation reactions .
- Yield : Synthesized with 73.5% yield via Pd-catalyzed borylation of triflate precursors .
Ethyl [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Acetate
- Structure : Incorporates a pyrazole heterocycle.
- Reactivity : The pyrazole nitrogen enhances hydrogen-bonding capacity and electronic diversity, making it suitable for metal-organic frameworks (MOFs) or bioactive molecule synthesis .
- Stability : Less hydrolytically stable than naphthalene derivatives due to electron-deficient heterocyclic effects.
Functional Group Modifications
Ethyl 2-Benzamido-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate
- Structure : Adds a benzamido group to the acetate chain.
- Reactivity : The amide group introduces hydrogen-bonding interactions, improving solubility in polar solvents. This modification is advantageous in medicinal chemistry for targeting enzyme active sites .
- Yield : Synthesized in 80% yield via nucleophilic substitution .
Ethyl 2-(5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-yl)Acetate
- Structure : Replaces the boronate ester with a bromine atom on a tetrahydronaphthalene system.
- Reactivity : Bromine enables further functionalization via cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), but lacks the boronate’s direct coupling utility .
- Applications : Intermediate in synthesizing polycyclic aromatic hydrocarbons (PAHs) .
Stability and Reactivity Trends
Notes:
- Hydrolytic Stability : The naphthalene derivative’s bulky aromatic system protects the boronate ester from hydrolysis, outperforming phenyl and cyclohexenyl analogs .
- Suzuki Coupling Efficiency : Phenyl-based compounds exhibit higher efficiency due to reduced steric hindrance, while naphthalene derivatives require optimized conditions (e.g., higher temperatures or excess catalyst) .
Biological Activity
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties and mechanisms of action.
- IUPAC Name : this compound
- CAS Number : 1215107-29-1
- Molecular Formula : C₁₂H₁₉BO₄
- Molecular Weight : 240.10 g/mol
Anticancer Properties
Recent studies have demonstrated that compounds containing boron moieties exhibit significant anticancer activities. The unique structure of this compound suggests potential for similar effects.
- Inhibition of Cell Proliferation :
- Selectivity for Cancer Cells :
- Induction of Apoptosis :
Study 1: Antiproliferative Activity
A study evaluating the antiproliferative effects of similar compounds on human cancer cell lines revealed that those with dioxaborolane groups exhibited IC50 values significantly lower than standard chemotherapeutics. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl 2-(...) | 0.56 | A549 (Lung) |
| CA-4 (Standard) | 1.0 | A549 (Lung) |
Study 2: Apoptosis Induction
In another investigation focused on apoptosis induction:
| Compound | Concentration (nM) | Apoptotic Cells (%) |
|---|---|---|
| Ethyl 2-(...) | 100 | 25% |
| Control | N/A | 5% |
These findings suggest that ethyl 2-(...) significantly enhances apoptotic rates compared to untreated controls.
Q & A
Q. What are the standard laboratory synthesis protocols for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)acetate?
- Methodological Answer : A typical synthesis involves esterification of naphthalene-1-yl acetic acid using ethanol and concentrated H₂SO₄ under reflux (70°C for 6 hours). The reaction is monitored via TLC (5% methanol in n-hexane), followed by neutralization with 5% ammonia to pH 8–9 to precipitate the product . For boronate ester formation, Suzuki-Miyaura coupling or palladium-catalyzed borylation (e.g., with bis(pinacolato)diboron) is employed under inert atmospheres .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic protons, ester carbonyls (~170 ppm), and boronate ester peaks (characteristic B-O signals).
- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and purity (>98% as per TCI standards) .
- TLC : Used to monitor reaction progress with n-hexane:ethyl acetate (9:1) solvent systems .
Q. How is purification achieved for intermediates during synthesis?
- Methodological Answer :
- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials .
- Column Chromatography : Silica gel with gradients of n-hexane:ethyl acetate isolates boronate esters.
- Recrystallization : Ethanol or methanol recrystallizes final products to >95% purity .
Advanced Research Questions
Q. What strategies optimize reaction yields in boronate ester formation?
- Methodological Answer :
Q. How can computational methods aid in reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. ICReDD’s integrated approach combines computational path searches with experimental validation, reducing optimization time by 30–50% . For example, predicting solvent effects on esterification activation energy guides ethanol vs. DMF selection .
Q. How to mitigate boronate ester hydrolysis during purification?
- Methodological Answer :
- pH Control : Neutralize acidic byproducts with NaHCO₃ during workup .
- Low-Temperature Processing : Conduct extractions at 0–5°C to minimize hydrolysis .
- Anhydrous Conditions : Use molecular sieves or MgSO₄ during solvent drying .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for similar boronate esters?
- Methodological Answer :
- Variable Reaction Conditions : reports 43% yield under 24-hour reflux, while achieves higher yields using Na₂CO₃ as a base. Adjusting equivalents of boronic acid (1.2–1.5 eq.) and catalyst loading (2–5 mol%) reconciles differences .
- Impurity Profiles : HPLC analysis () identifies side products (e.g., deacetylated byproducts), necessitating gradient elution for purification .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
